molecular formula C19H20F6N2O4 B6348972 4-[3,5-Bis(trifluoromethyl)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326815-18-2

4-[3,5-Bis(trifluoromethyl)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348972
CAS No.: 1326815-18-2
M. Wt: 454.4 g/mol
InChI Key: SVLSXVRTSASUBP-UHFFFAOYSA-N
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Description

This compound features a spirocyclic core (1-oxa-4,8-diazaspiro[4.5]decane) with a 3,5-bis(trifluoromethyl)benzoyl group at position 4 and an ethyl substituent at position 6.

Properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F6N2O4/c1-2-26-5-3-17(4-6-26)27(14(10-31-17)16(29)30)15(28)11-7-12(18(20,21)22)9-13(8-11)19(23,24)25/h7-9,14H,2-6,10H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLSXVRTSASUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3,5-Bis(trifluoromethyl)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antibacterial and anticancer therapeutics.

The molecular formula of this compound is C18H18F6N2O4C_{18}H_{18}F_6N_2O_4, and it has a molecular weight of 440.34 g/mol. The presence of trifluoromethyl groups significantly influences its biological activity and solubility profile.

PropertyDetails
Molecular Formula C18H18F6N2O4
Molecular Weight 440.34 g/mol
CAS Number 1326810-34-7
Chemical Structure Spirocyclic

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Its spirocyclic structure allows it to fit into unique binding sites on proteins, modulating various biological pathways.

Target Interactions

Research indicates that this compound may act on several key targets:

  • G Protein-Coupled Receptors (GPCRs) : It has been suggested that compounds with similar structures can modulate GPCR activity, influencing signaling pathways related to cell proliferation and apoptosis .
  • Enzymatic Inhibition : The presence of the carboxylic acid group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of enzyme activity.

Antibacterial Properties

Preliminary studies have indicated that compounds structurally similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The trifluoromethyl groups enhance lipophilicity, allowing better penetration through bacterial membranes.

Anticancer Properties

Research has also explored the potential anticancer effects of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating apoptotic signaling pathways. The compound's ability to interact with cellular receptors and enzymes involved in cell cycle regulation contributes to its anticancer effects.

Case Studies

  • Study on Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of various derivatives of spirocyclic compounds against MRSA. The results showed that modifications in the trifluoromethyl group increased potency, suggesting a structure-activity relationship that could be exploited for drug development .
  • Evaluation of Anticancer Effects :
    • Another investigation focused on the compound's ability to induce apoptosis in breast cancer cells. Results indicated that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, highlighting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, emphasizing substituent variations and their implications:

Compound Name Substituents (Benzoyl Group) Spiro Ring Heteroatoms Molecular Formula Molecular Weight (g/mol) CAS Number
4-[3,5-Bis(trifluoromethyl)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 3,5-(CF₃)₂ 1-oxa, 4,8-diaza C₂₀H₂₁F₆N₂O₄⁺ ~494.39 (estimated) Not available
4-(3,5-Dinitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 3,5-(NO₂)₂ 1-oxa, 4,8-diaza C₁₇H₂₀N₄O₈ 408.36 1326810-47-2
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 2,4-F₂ 1-oxa, 4,8-diaza C₁₆H₁₈F₂N₂O₄ 340.32 1326814-92-9
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid Benzyl (no benzoyl) 1-thia, 4,8-diaza C₁₆H₂₀N₂O₂S 304.41 55944-38-2

Key Observations:

The 2,4-difluoro substituent () offers moderate electron-withdrawing properties and smaller steric bulk, which may improve solubility but reduce receptor affinity compared to trifluoromethyl or nitro groups .

Spiro Ring Modifications :

  • Replacing 1-oxa with 1-thia (sulfur) in alters ring electronics and conformational flexibility. Sulfur’s larger atomic size and lower electronegativity could impact binding interactions in biological systems .

Molecular Weight and Pharmacokinetics :

  • The target compound’s higher molecular weight (~494 g/mol) compared to analogs (304–408 g/mol) may affect oral bioavailability, necessitating formulation optimization.

Pharmacological Implications

  • Nitro vs. Trifluoromethyl Groups : The 3,5-dinitro analog () may exhibit stronger hydrogen-bond acceptor capacity but lower stability under reducing conditions compared to the trifluoromethyl derivative. This makes the target compound a candidate for environments requiring oxidative stability .
  • The trifluoromethyl groups in the target compound could address these limitations by balancing lipophilicity and metabolic resistance .

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